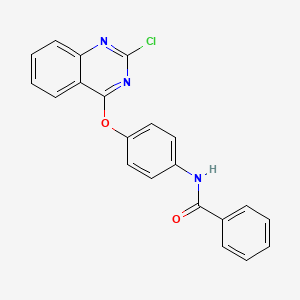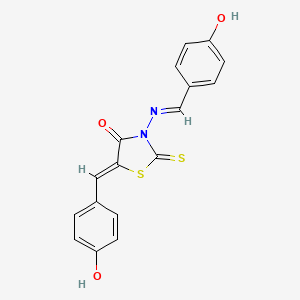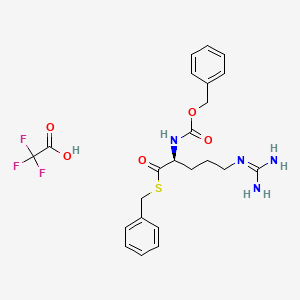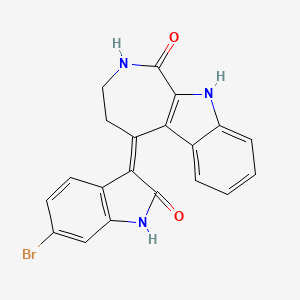
Topo I-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topo I-IN-1 is a compound known for its inhibitory effects on topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription by relieving torsional strain in the DNA helix. Topoisomerase I inhibitors are significant in cancer research and treatment due to their ability to interfere with DNA replication in rapidly dividing cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Topo I-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This step involves the creation of the central scaffold of the molecule, often through cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Topo I-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Aplicaciones Científicas De Investigación
Topo I-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the mechanisms of topoisomerase I inhibition and to develop new inhibitors with improved efficacy.
Biology: Employed in research to understand the role of topoisomerase I in DNA replication and transcription.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit DNA replication in rapidly dividing cells.
Industry: Utilized in the development of new drugs and in the study of drug resistance mechanisms.
Mecanismo De Acción
Topo I-IN-1 exerts its effects by binding to topoisomerase I and stabilizing the enzyme-DNA complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately resulting in cell death. The molecular targets and pathways involved include:
Topoisomerase I: The primary target of this compound, which is essential for DNA replication and transcription.
DNA Damage Response Pathways: Activation of pathways that respond to DNA damage, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Topo I-IN-1 can be compared with other topoisomerase I inhibitors, such as camptothecin and its derivatives (irinotecan and topotecan). While all these compounds share a common mechanism of action, this compound may have unique properties that make it more effective or selective:
Camptothecin: A natural product that inhibits topoisomerase I but has limitations due to its poor solubility and stability.
Irinotecan and Topotecan: Derivatives of camptothecin with improved solubility and stability, widely used in cancer therapy.
This compound’s uniqueness may lie in its specific binding affinity, stability, or ability to overcome drug resistance mechanisms.
Propiedades
Fórmula molecular |
C20H14BrN3O2 |
|---|---|
Peso molecular |
408.2 g/mol |
Nombre IUPAC |
(5Z)-5-(6-bromo-2-oxo-1H-indol-3-ylidene)-2,3,4,10-tetrahydroazepino[3,4-b]indol-1-one |
InChI |
InChI=1S/C20H14BrN3O2/c21-10-5-6-12-15(9-10)24-19(25)17(12)13-7-8-22-20(26)18-16(13)11-3-1-2-4-14(11)23-18/h1-6,9,23H,7-8H2,(H,22,26)(H,24,25)/b17-13- |
Clave InChI |
QTQHHHWJJCADPX-LGMDPLHJSA-N |
SMILES isomérico |
C\1CNC(=O)C2=C(/C1=C\3/C4=C(C=C(C=C4)Br)NC3=O)C5=CC=CC=C5N2 |
SMILES canónico |
C1CNC(=O)C2=C(C1=C3C4=C(C=C(C=C4)Br)NC3=O)C5=CC=CC=C5N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


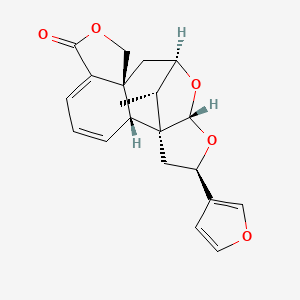
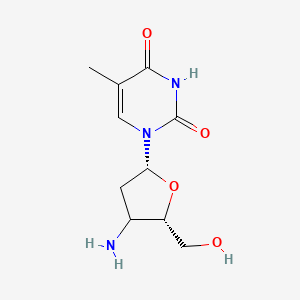
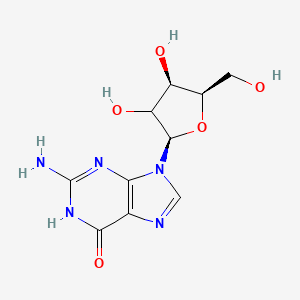
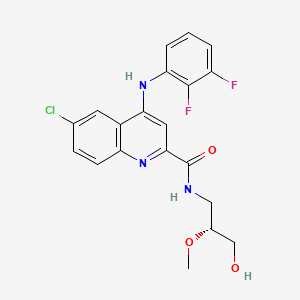
![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)
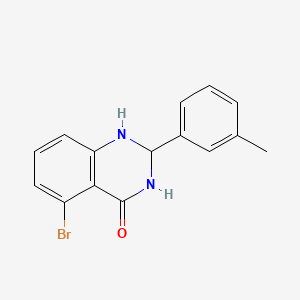
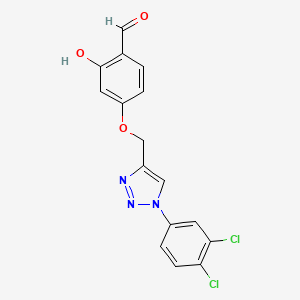

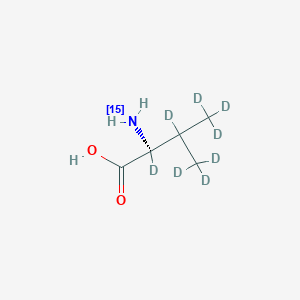
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)
